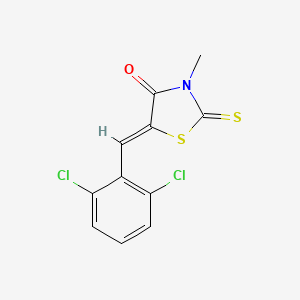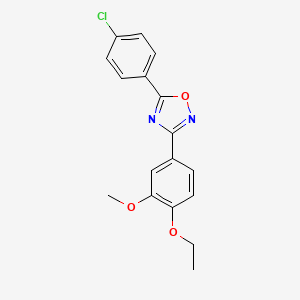
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as "BAY 41-2272" and has been widely studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the activation of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO activates sGC by binding to its heme group, which leads to the production of cGMP. cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and subsequent vasodilation of blood vessels. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to be effective in various animal models of disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide have been studied extensively. It has been shown to increase cGMP levels in various tissues such as the lungs, heart, and penis, leading to vasodilation and improved blood flow. It has also been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
实验室实验的优点和局限性
One of the main advantages of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is its specificity for sGC activation. This makes it a useful tool for studying the NO signaling pathway and its role in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the cost of the compound can be prohibitive for some researchers.
未来方向
There are many potential future directions for research on 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could be the development of more potent and selective sGC activators that have improved pharmacokinetic properties. Another area of research could be the investigation of the role of the NO signaling pathway in other diseases such as cancer and neurodegenerative diseases. Finally, the potential use of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide as a therapeutic agent in humans will require further preclinical and clinical studies to evaluate its safety and efficacy.
合成方法
The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 4-ethylphenol with 2-methyl-4-nitroaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form the final amide compound. The synthesis method has been optimized to produce high yields of the product, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to activate the enzyme soluble guanylate cyclase (sGC) which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of blood vessels. This makes it a promising drug candidate for the treatment of diseases that involve vasoconstriction.
属性
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-6-9-17(10-7-15)25-12-4-5-19(22)20-18-11-8-16(21(23)24)13-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWMWGZLFIJITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4959324.png)

![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4959350.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)